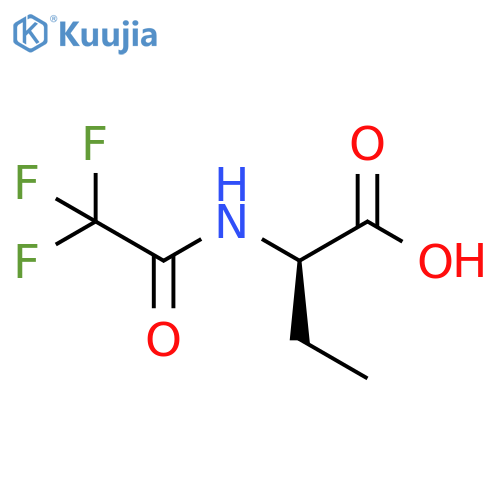

Cas no 1567973-07-2 ((2R)-2-(Trifluoroacetamido)butanoic acid)

(2R)-2-(Trifluoroacetamido)butanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-(Trifluoroacetamido)butanoic acid

-

- インチ: 1S/C6H8F3NO3/c1-2-3(4(11)12)10-5(13)6(7,8)9/h3H,2H2,1H3,(H,10,13)(H,11,12)/t3-/m1/s1

- InChIKey: PEHBBHOVUUQKHN-GSVOUGTGSA-N

- ほほえんだ: CC[C@@H](NC(C(F)(F)F)=O)C(=O)O

(2R)-2-(Trifluoroacetamido)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6312527-2.5g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 2.5g |

$1063.0 | 2025-03-15 | |

| Enamine | EN300-6312527-0.5g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 0.5g |

$520.0 | 2025-03-15 | |

| Enamine | EN300-6312527-5.0g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 5.0g |

$1572.0 | 2025-03-15 | |

| Enamine | EN300-6312527-10.0g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 10.0g |

$2331.0 | 2025-03-15 | |

| Enamine | EN300-6312527-0.25g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 0.25g |

$498.0 | 2025-03-15 | |

| Enamine | EN300-6312527-0.1g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 0.1g |

$476.0 | 2025-03-15 | |

| Enamine | EN300-6312527-0.05g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 0.05g |

$455.0 | 2025-03-15 | |

| Enamine | EN300-6312527-1.0g |

(2R)-2-(trifluoroacetamido)butanoic acid |

1567973-07-2 | 95.0% | 1.0g |

$541.0 | 2025-03-15 |

(2R)-2-(Trifluoroacetamido)butanoic acid 関連文献

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029

-

Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615

-

Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985

-

Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218

(2R)-2-(Trifluoroacetamido)butanoic acidに関する追加情報

Introduction to (2R)-2-(Trifluoroacetamido)butanoic Acid (CAS No. 1567973-07-2)

(2R)-2-(Trifluoroacetamido)butanoic acid, identified by its CAS number 1567973-07-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a chiral center and a trifluoroacetamide functional group, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of the trifluoroacetamide moiety enhances the metabolic stability and lipophilicity of the compound, making it particularly useful in drug development.

The< strong> (2R)-configuration of this compound is crucial for its biological activity, as enantiomeric purity plays a pivotal role in determining the efficacy and safety of pharmaceutical agents. The synthesis of enantiomerically pure compounds often requires sophisticated methodologies, including chiral resolution or asymmetric synthesis techniques. The< strong> trifluoroacetamido group not only contributes to the structural complexity but also influences the pharmacokinetic profile of the derivative molecules.

In recent years, there has been a surge in research focused on the development of novel therapeutic agents with enhanced pharmacological properties. The< strong> (2R)-2-(Trifluoroacetamido)butanoic acid has been explored as a key intermediate in the synthesis of various peptidomimetics and protease inhibitors. These inhibitors are particularly relevant in the treatment of chronic diseases such as cancer, inflammation, and infectious disorders. The trifluoroacetamide group imparts favorable interactions with biological targets, thereby improving binding affinity and selectivity.

One of the most compelling applications of< strong> (2R)-2-(Trifluoroacetamido)butanoic acid is in the field of protease inhibition. Proteases are enzymes that play critical roles in numerous physiological processes, and their dysregulation is often associated with pathological conditions. By designing molecules that specifically inhibit these enzymes, researchers can develop targeted therapies with minimal side effects. The< strong> trifluoroacetamido functional group enhances the binding affinity of these inhibitors to their target proteases, making them more effective.

The< strong> CAS No. 1567973-07-2 compound has also been investigated for its potential in anti-inflammatory drug development. Inflammation is a complex biological response that involves multiple cellular and molecular mechanisms. By modulating key inflammatory pathways, it is possible to develop treatments for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. The unique structural features of< strong> (2R)-2-(Trifluoroacetamido)butanoic acid, including its chiral center and trifluoroacetamide group, make it an attractive scaffold for designing novel anti-inflammatory agents.

In addition to its pharmaceutical applications, this compound has shown promise in material science and agrochemical research. The< strong> trifluoroacetamido group can be incorporated into polymers to enhance their thermal stability and chemical resistance. Similarly, it can be used to develop novel agrochemicals that are more effective against pests while being environmentally friendly.

The synthesis of< strong> (2R)-2-(Trifluoroacetamido)butanoic acid typically involves multi-step organic reactions, including condensation reactions, reduction steps, and chiral resolution processes. Advanced synthetic techniques such as transition metal catalysis and flow chemistry have been employed to improve yield and purity. These methodologies ensure that the final product meets the stringent requirements for pharmaceutical use.

The< strong> CAS No. 1567973-07-2 compound is characterized by its molecular formula C₈H₈F₂NO₃ and molecular weight of 187.15 g/mol. Its solubility profile varies depending on the solvent used but generally exhibits good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and methanol. This solubility characteristic is advantageous for both synthetic applications and formulation development.

In conclusion, (2R)-2-(Trifluoroacetamido)butanoic acid (CAS No. 1567973-07-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in addressing some of the most pressing medical challenges of our time.

1567973-07-2 ((2R)-2-(Trifluoroacetamido)butanoic acid) 関連製品

- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)

- 1378531-80-6(DBCO-PEG5-NHS ester)

- 2034302-47-9(3-(4-methoxyphenyl)-1-propan-2-ylsulfonylazepane)

- 1342431-92-8(Methyl 2-(azetidin-3-ylsulfanyl)acetate)

- 2091792-12-8(3-(Difluoromethyl)-2-fluoro-5-nitrobenzoic acid)

- 866157-60-0(4-Bromo-3-methyl-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}aniline)

- 868223-46-5(N-(4-bromophenyl)-2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)acetamide)

- 5205-40-3(ethyl 5-oxooctanoate)

- 1705864-77-2(N-[2-(3-Fluorophenyl)-2-methoxyethyl]benzo[b]thiophene-2-carboxamide)

- 1314938-32-3(5-(Trifluoromethyl)thiophen-2-ol)